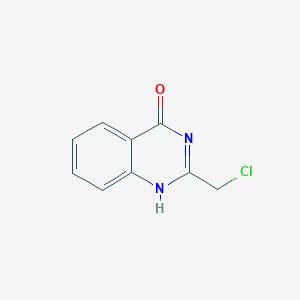

2-(chloromethyl)quinazolin-4(3H)-one

Description

BenchChem offers high-quality 2-(chloromethyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(chloromethyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLWZHWJFFDMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355985 | |

| Record name | 2-(chloromethyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3817-05-8 | |

| Record name | 2-(chloromethyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-4(3H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of the Quinazolinone Core: From Historical Foundations to Modern Catalytic Frontiers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone motif, a fused heterocyclic system comprising a benzene ring fused to a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its inherent stability, coupled with the capacity for diverse functionalization, has rendered it a cornerstone in the design of a multitude of therapeutic agents.[3] From the early sedative-hypnotic applications to the modern era of targeted cancer therapy, the quinazolinone core has consistently proven to be a pharmacologically versatile scaffold.[4] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6] This guide provides an in-depth exploration of the synthetic evolution of this critical scaffold, from its initial discovery to the sophisticated catalytic methodologies employed today, offering field-proven insights and detailed protocols for the modern researcher.

I. The Genesis of a Scaffold: Classical Synthetic Strategies

The history of quinazolinone synthesis is a journey through the fundamental principles of organic chemistry, with two classical methods laying the groundwork for all subsequent innovations: the Griess Synthesis and the Niementowski Synthesis.

The Griess Synthesis (1869): The Dawn of Quinazolinone Chemistry

The first documented synthesis of a quinazolinone derivative was reported by Peter Griess in 1869, marking the inception of this important class of heterocycles.[7] The original Griess synthesis involved the reaction of anthranilic acid with cyanogen in ethanol.[8] This initial reaction forms a 2-alkoxy-4(3H)-quinazolinone intermediate, which can then be further derivatized. For instance, treatment with ammonia can yield a 2-amino-4(3H)-quinazolinone, while hydrolysis leads to the formation of a 2,4(1H,3H)-quinazolinedione.[9]

Mechanism of the Griess Synthesis:

The mechanism, while not fully elucidated in 1869, is understood to proceed through a series of nucleophilic additions and cyclization steps. The amino group of anthranilic acid attacks one of the electrophilic carbon atoms of cyanogen. This is followed by an intramolecular cyclization and subsequent reaction with the solvent (ethanol) to form the 2-ethoxy intermediate.

Caption: The Griess Synthesis of Quinazolinones.

The Niementowski Synthesis (1895): A Versatile and Enduring Method

The Niementowski synthesis, first described in 1895, quickly became a more common and versatile method for the preparation of 4(3H)-quinazolinones.[10] This reaction involves the thermal condensation of anthranilic acid or its derivatives with an amide.[11] The use of formamide, for instance, provides the parent 4(3H)-quinazolinone.[12] The simplicity and adaptability of this method have ensured its continued relevance in modern organic synthesis.

Mechanism of the Niementowski Synthesis:

The reaction proceeds through the initial acylation of the amino group of anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of water to yield the final 4(3H)-quinazolinone product.[12]

Caption: The Niementowski Quinazolinone Synthesis.

Experimental Protocol: Conventional Niementowski Synthesis of 4(3H)-Quinazolinone

Objective: To synthesize the parent 4(3H)-quinazolinone from anthranilic acid and formamide using conventional heating.

Materials:

-

Anthranilic acid (13.7 g, 0.1 mol)

-

Formamide (22.5 g, 0.5 mol, ~20 mL)

-

Methanol or Ethanol (for recrystallization)

-

Deionized water

-

Round-bottom flask (100 mL)

-

Heating mantle or sand bath

-

Condenser (optional, for high-temperature reactions)

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine anthranilic acid (13.7 g, 0.1 mol) and formamide (22.5 g, 0.5 mol). Formamide acts as both a reactant and a solvent.

-

Heating: Heat the mixture using a heating mantle or sand bath to a temperature of 130-135°C for 2 hours. Alternatively, heating at 150-160°C for a longer duration (e.g., 8 hours) has also been reported, though higher temperatures may lead to increased side product formation.[12][13]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (7:3).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Pour the cooled mixture into a beaker containing crushed ice and stir.

-

Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any unreacted formamide.

-

Purification: The crude product can be purified by recrystallization from methanol or ethanol to yield pure 4(3H)-quinazolinone.

Expected Yield: Yields can vary significantly based on reaction conditions. Reports indicate yields ranging from 61% to as high as 96% under optimized conventional heating conditions.[12]

II. The Modern Synthesis Toolbox: Efficiency and Selectivity

While the classical methods remain valuable, the demands of modern drug discovery for rapid library synthesis, improved yields, and greener processes have driven the development of a diverse array of new synthetic strategies.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has revolutionized the Niementowski reaction and other quinazolinone syntheses by dramatically reducing reaction times from hours to minutes and often improving yields.[14][15] The rapid and uniform heating provided by microwaves can efficiently drive the cyclization and dehydration steps.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

Objective: To synthesize a 2,3-disubstituted 4(3H)-quinazolinone in a one-pot, two-step microwave-assisted reaction.

Materials:

-

Anthranilic acid derivative (1.0 mmol)

-

Carboxylic acid or acyl chloride (1.2 mmol)

-

Primary amine (1.2 mmol)

-

Microwave reactor with sealed vessels

Procedure:

-

Step 1: Benzoxazinone Formation: In a microwave-safe reaction vessel, combine the anthranilic acid derivative and the carboxylic acid (or acyl chloride).

-

Microwave Irradiation (Step 1): Irradiate the mixture in a microwave reactor at 150°C for 10 minutes. This step forms the intermediate benzoxazinone.[16]

-

Step 2: Amine Addition and Cyclization: After cooling the vessel, add the primary amine to the reaction mixture.

-

Microwave Irradiation (Step 2): Reseal the vessel and irradiate at a higher temperature, typically around 250°C, for 3-6 minutes.[16]

-

Work-up and Purification: After cooling, the reaction mixture can be purified by standard methods such as column chromatography or recrystallization to afford the desired 2,3-disubstituted 4(3H)-quinazolinone.

Causality in Experimental Choices: The two-step, one-pot microwave approach is designed for efficiency. The first, lower-temperature step selectively forms the benzoxazinone intermediate. The subsequent addition of the amine and a higher temperature irradiation drives the ring-opening of the benzoxazinone and the final cyclization to the quinazolinone, minimizing side reactions that might occur if all components were heated together from the start.

Transition Metal Catalysis: Forging New Bonds with Precision

Transition metal catalysis has opened new avenues for quinazolinone synthesis, enabling reactions that are not feasible with traditional methods and often proceeding under milder conditions. Copper, palladium, and ruthenium are among the most utilized metals in this context.

2.2.1. Copper-Catalyzed Syntheses

Copper catalysts are attractive due to their low cost and versatile reactivity. They can facilitate a variety of transformations leading to the quinazolinone core, including domino reactions and aerobic oxidations.[17] A common strategy involves the copper-catalyzed reaction of 2-halobenzamides with amines or other nitrogen sources.[18]

Mechanism of Copper-Catalyzed Synthesis from 2-Halobenzamides:

The mechanism typically involves an initial Ullmann-type coupling of the 2-halobenzamide with an amine, followed by an intramolecular cyclization. In some cases, this is followed by an oxidation step to form the aromatic quinazolinone ring.

Caption: Copper-Catalyzed Quinazolinone Synthesis.

2.2.2. Palladium- and Ruthenium-Catalyzed Syntheses

Palladium and ruthenium catalysts offer unique reactivity for the construction of quinazolinones. Palladium-catalyzed carbonylative approaches, for example, allow for the synthesis of quinazolinones from 2-aminobenzamides and aryl bromides with the incorporation of a carbonyl group from carbon monoxide.[19][20] Ruthenium catalysts are highly efficient for dehydrogenative coupling reactions, enabling the synthesis of quinazolinones from 2-aminobenzamides and alcohols or amines.[17][21]

Experimental Protocol: Ruthenium-Catalyzed Deaminative Coupling for Quinazolinone Synthesis

Objective: To synthesize a 2-substituted quinazolinone via a ruthenium-catalyzed deaminative coupling of a 2-aminobenzamide and a primary amine.

Materials:

-

2-Aminobenzamide (0.5 mmol)

-

Primary amine (e.g., benzylamine) (0.7 mmol)

-

Ruthenium catalyst system (e.g., in situ generated from a Ru-hydride complex and a catechol ligand, 3 mol%)[17]

-

Dioxane (2 mL)

-

Sealed reaction vessel

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine the 2-aminobenzamide, the primary amine, the ruthenium catalyst system, and dioxane.

-

Heating: Heat the reaction mixture to 140°C for 20 hours.[17]

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 2-substituted quinazolinone.

Causality in Experimental Choices: The use of a specific ligand-promoted ruthenium catalyst is crucial for the high selectivity of the deaminative coupling reaction. The high temperature is necessary to overcome the activation energy for the dehydrogenation and cyclization steps. Dioxane is chosen as a high-boiling, relatively inert solvent.

Organocatalysis: A Metal-Free Approach to Chirality

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of quinazolinones. A significant advantage of this approach is the ability to achieve enantioselective transformations, which is of paramount importance in drug development. Chiral phosphoric acids are particularly effective catalysts for the asymmetric synthesis of dihydroquinazolinones.[22]

Mechanism of Chiral Phosphoric Acid Catalyzed Synthesis:

The chiral phosphoric acid catalyst activates both the 2-aminobenzamide and the aldehyde through a network of hydrogen bonds. This dual activation facilitates a highly organized transition state for the condensation reaction, leading to the formation of a chiral dihydroquinazolinone intermediate with high enantioselectivity. Subsequent oxidation then yields the chiral quinazolinone.

Caption: Chiral Phosphoric Acid-Catalyzed Synthesis.

III. Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for a particular quinazolinone target depends on several factors, including the desired substitution pattern, scalability, cost, and environmental impact. The following table provides a comparative overview of the key synthetic methods.

| Method | Typical Starting Materials | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages | Yield Range (%) |

| Griess Synthesis | Anthranilic acid, Cyanogen | Ethanol, Ammonia/Water | Reflux | Historical significance | Use of highly toxic cyanogen | Variable |

| Niementowski (Conventional) | Anthranilic acid, Amides | None | 130-160°C, 2-8 h | Simplicity, readily available starting materials | High temperatures, long reaction times, moderate yields | 60-96[12] |

| Microwave-Assisted | Anthranilic acids, Carboxylic acids, Amines | None or acid/base catalyst | 150-250°C, 5-20 min | Rapid, often higher yields, suitable for library synthesis | Requires specialized equipment | 75-95[23] |

| Copper-Catalyzed | 2-Halobenzamides, Amines/Amides | Cu(I) or Cu(II) salts | 80-120°C | Milder conditions than Niementowski, good functional group tolerance | Catalyst cost and removal | 70-99[18] |

| Palladium/Ruthenium-Catalyzed | 2-Aminobenzamides, Alcohols/Aryl halides | Pd or Ru complexes | 100-140°C | High efficiency, novel bond formations (e.g., carbonylation) | Catalyst cost and sensitivity | 70-95[19][21] |

| Organocatalytic | 2-Aminobenzamides, Aldehydes | Chiral Phosphoric Acids, etc. | Room temp. to moderate heat | Metal-free, enables enantioselectivity | Catalyst loading can be high, may require an oxidant | 80-99[22] |

IV. Application in Drug Discovery: The Synthesis of Bioactive Quinazolinones

The versatility of these synthetic methods is best illustrated by their application in the synthesis of medicinally important quinazolinones.

Synthesis of Gefitinib (Iressa®): A Targeted Cancer Therapeutic

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small-cell lung cancer.[18] Its synthesis highlights the strategic application of modern synthetic methods to construct a complex, functionalized quinazolinone core. While several synthetic routes exist, a common approach involves the construction of the substituted quinazoline ring followed by the introduction of the side chains.

Synthesis of Natural Product Alkaloids: Luotonin A

Luotonin A is a naturally occurring quinazolinone alkaloid that exhibits cytotoxic activity and has garnered interest as a potential anticancer agent.[24] Its pentacyclic structure presents a significant synthetic challenge. One-pot syntheses have been developed that utilize metal triflates to catalyze a cascade of reactions, efficiently constructing the complex core of Luotonin A from simple starting materials.[25]

Conclusion

The synthesis of the quinazolinone core has evolved dramatically from its discovery in the mid-19th century. The foundational Griess and Niementowski reactions provided the initial access to this important scaffold, while the relentless pursuit of efficiency, selectivity, and sustainability in modern drug discovery has ushered in an era of sophisticated catalytic methodologies. From the rapid and high-throughput capabilities of microwave-assisted synthesis to the precision and enantiocontrol offered by transition metal and organocatalysis, the contemporary chemist is equipped with a powerful and diverse toolbox for the construction of novel quinazolinone-based therapeutic agents. This guide has provided a comprehensive overview of these methods, complete with mechanistic insights and practical protocols, to empower researchers in their quest to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC. Retrieved from [Link]

-

Yi, J., & Zhang, J. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(10), 3753-3757. [Link]

-

Wu, X.-F., & Neumann, H. (2013). Palladium-catalyzed carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides. Chemistry, 19(38), 12635–12638. [Link]

-

Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Wu, X.-F. (2013). Palladium-Catalyzed Carbonylative Synthesis of Quinazolinones from 2-Aminobenzamide and Aryl Bromides. SciSpace. Retrieved from [Link]

-

Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). RSC Green Chemistry. [Link]

-

SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved from [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). ResearchGate. Retrieved from [Link]

-

Copper-Catalyzed Tandem Reaction of 2-Aminobenzamides with Tertiary Amines for the Synthesis of Quinazolinone Derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A Review on 4(3H)-quinazolinone synthesis. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). MDPI. Retrieved from [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. Retrieved from [Link]

-

Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. (n.d.). PMC. Retrieved from [Link]

-

Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). National Institutes of Health. Retrieved from [Link]

-

One-Pot Synthesis of Luotonin A and Its Analogues. (n.d.). ACS Publications. Retrieved from [Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). PubMed. Retrieved from [Link]

-

Design and Synthesis of C-Aryl Angular Luotonins via One-Pot Aza-Nazarov–Friedlander Sequence and Their Topo-I Inhibition Studies Along with C-Aryl Vasicinones and Luotonins. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). ResearchGate. Retrieved from [Link]

-

Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). PMC. Retrieved from [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (2013). PMC. Retrieved from [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC. Retrieved from [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). PMC. Retrieved from [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC. Retrieved from [Link]

-

A New Synthesis of Gefitinib. (n.d.). Sains Malaysiana. Retrieved from [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. Retrieved from [Link]

-

Copper and electrocatalytic synergy for the construction of fused quinazolinones with 2-aminobenzaldehydes and cyclic amines. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (n.d.). DergiPark. Retrieved from [Link]

-

Griess synthesis of 4(3H)-quinazolinone and 2-amino-4(3H). (n.d.). ResearchGate. Retrieved from [Link]

-

Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. (n.d.). PMC. Retrieved from [Link]

-

ChemInform Abstract: A Convenient Palladium-Catalyzed Carbonylative Synthesis of Quinazolines from 2-Aminobenzylamine and Aryl Bromides. (2025). ResearchGate. Retrieved from [Link]

-

Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of Quinolin-3-amines. (2014). pubs.acs.org. [Link]

-

Highly Enantioselective Synthesis of Dihydroquinazolinones Catalyzed by SPINOL-Phosphoric Acids. (n.d.). OUCI. Retrieved from [Link]

-

Chiral Phosphoric Acid‐Catalyzed Enantioselective Synthesis of Axially Chiral Compounds Involving Indole Derivatives. (n.d.). chemistry-europe.onlinelibrary.wiley.com. [Link]

-

Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides. (2023). PMC. Retrieved from [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. acgpubs.org [acgpubs.org]

- 6. ujpronline.com [ujpronline.com]

- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epublications.marquette.edu [epublications.marquette.edu]

- 12. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijprajournal.com [ijprajournal.com]

- 17. Copper-Catalyzed Tandem Reaction of 2-Aminobenzamides with Tertiary Amines for the Synthesis of Quinazolinone Derivatives [organic-chemistry.org]

- 18. Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Palladium-catalyzed carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Palladium-Catalyzed Carbonylative Synthesis of Quinazolinones from 2-Aminobenzamide and Aryl Bromides (2013) | Xiao-Feng Wu | 123 Citations [scispace.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

The Lynchpin Intermediate: A Technical Guide to the Synthesis and Application of 2-(chloromethyl)quinazolin-4(3H)-one

Abstract

This technical guide provides an in-depth exploration of 2-(chloromethyl)quinazolin-4(3H)-one, a pivotal intermediate in contemporary medicinal chemistry. We will dissect a validated one-pot synthetic methodology, elucidating the mechanistic rationale behind each step. Furthermore, this guide will detail the comprehensive characterization of the molecule and survey its versatile applications in the development of targeted therapeutics, particularly in oncology and antimicrobial research. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both a theoretical foundation and practical insights into the utility of this versatile quinazolinone scaffold.

Introduction: The Quinazolinone Core and the Significance of the 2-Chloromethyl Moiety

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic nature provides a robust framework for the spatial presentation of various pharmacophoric elements, enabling interaction with a wide array of biological targets. The discovery and development of quinazolinone-based drugs have led to significant advancements in treating a range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][3]

The introduction of a chloromethyl group at the 2-position of the quinazolin-4(3H)-one ring system dramatically enhances its synthetic utility. This highly reactive electrophilic handle serves as a versatile anchor point for the introduction of diverse functionalities through nucleophilic substitution reactions. This strategic modification transforms the otherwise stable quinazolinone core into a dynamic building block for the construction of extensive chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The reactivity of the chloromethyl group is the cornerstone of this molecule's importance as a key intermediate in multi-step synthetic campaigns.

Synthesis of 2-(chloromethyl)quinazolin-4(3H)-one: A Mechanistic and Practical Overview

The efficient and scalable synthesis of 2-(chloromethyl)quinazolin-4(3H)-one is paramount to its widespread application. An improved one-pot synthesis utilizing readily available anthranilic acids as starting materials has been reported, offering a streamlined and effective route to this key intermediate.[4][5][6]

Reaction Scheme

The overall transformation involves the condensation of an anthranilic acid derivative with chloroacetonitrile, followed by cyclization to yield the desired 2-(chloromethyl)quinazolin-4(3H)-one.

Caption: General Synthesis of 2-(chloromethyl)quinazolin-4(3H)-one.

Detailed Experimental Protocol

The following protocol is adapted from the work of Yang et al. (2010) and represents a robust method for the preparation of 2-(chloromethyl)quinazolin-4(3H)-one and its derivatives.[4][6]

Materials:

-

Anthranilic acid (or substituted derivative)

-

Chloroacetonitrile

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend the appropriate anthranilic acid (1.0 eq.) in anhydrous toluene.

-

Addition of Reagents: To this suspension, add chloroacetonitrile (1.2 eq.) followed by the slow, dropwise addition of phosphorus oxychloride (2.0 eq.) at room temperature with vigorous stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-(chloromethyl)quinazolin-4(3H)-one as a white solid.

Mechanistic Insights

The reaction proceeds through a multi-step mechanism:

-

Activation of the Carboxylic Acid: Phosphorus oxychloride activates the carboxylic acid of the anthranilic acid, likely forming a reactive acyl phosphate intermediate.

-

Amide Formation: The amino group of a second molecule of anthranilic acid or the nitrogen of chloroacetonitrile attacks the activated carbonyl, leading to the formation of an amide bond.

-

Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration, facilitated by the acidic conditions and heat, lead to the formation of the quinazolinone ring.

-

Incorporation of the Chloromethyl Group: The chloroacetonitrile provides the two-carbon unit and the chlorine atom that ultimately form the 2-(chloromethyl) substituent.

Caption: Simplified Mechanistic Workflow.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(chloromethyl)quinazolin-4(3H)-one. The following data is representative of the unsubstituted parent compound.[4][6]

| Property | Value |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| Appearance | White solid |

| Melting Point | 232-234 °C |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.72 (br s, 1H), 8.10 (d, J=8.0 Hz, 1H), 7.75 (s, 1H), 7.58 (d, J=8.0 Hz, 1H), 4.55 (s, 2H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 161.15, 154.13, 149.53, 139.44, 128.10, 127.68, 126.64, 120.30, 43.29 |

| ESI-MS (m/z) | 195.03 [M+H]⁺ |

Applications in Drug Discovery and Development

The synthetic versatility of 2-(chloromethyl)quinazolin-4(3H)-one has positioned it as a valuable starting material for the development of a diverse range of therapeutic agents.

Anticancer Agents

A significant application of this intermediate is in the synthesis of novel 4-anilinoquinazoline derivatives.[4][5][6] These compounds are designed as inhibitors of tyrosine kinases, which are crucial signaling proteins often dysregulated in cancer. The 2-(chloromethyl) group allows for the introduction of various substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, derivatives have been synthesized and shown to possess promising in vitro antiproliferative activity against human hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116) cell lines.[4]

Caption: Pathway to Anticancer Agents.

Antimicrobial Agents

The quinazolinone core is also a known pharmacophore for antimicrobial activity.[1] The 2-(chloromethyl) derivative serves as a precursor for the synthesis of novel compounds with potential antibacterial and antifungal properties. By reacting the chloromethyl group with various nucleophiles, such as thiols or amines, a wide array of derivatives can be generated and screened for their efficacy against pathogenic microorganisms. For example, novel 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E) - phenyldiazenyl] – 2 – thioxo - 5,6 –dihydropyrimidine - 1(2H) - yl)quinazoline -4(3H)-ones have been synthesized and evaluated for their antimicrobial activity.[1]

Conclusion

2-(chloromethyl)quinazolin-4(3H)-one is a cornerstone intermediate in modern medicinal chemistry. Its straightforward and efficient synthesis, coupled with the high reactivity of the 2-chloromethyl group, provides a powerful platform for the development of novel therapeutic agents. The ability to readily diversify the quinazolinone scaffold at this position has led to the discovery of promising anticancer and antimicrobial compounds. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its continued importance in the pursuit of new and effective medicines.

References

-

Yang, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. [Link][4][5][6]

-

Kumar, A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences, 4(1), 1-13. [Link][1]

-

PubChem. (n.d.). 2-(Chloromethyl)-4(3H)-quinazolinone. National Center for Biotechnology Information. Retrieved from [Link][7]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. Molecules, 26(16), 4882. [Link][2]

-

Khan, I., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 21(9), 1224. [Link][3]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(Chloromethyl)-4(3H)-quinazolinone | C9H7ClN2O | CID 135417374 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Quinazolinone Scaffold

An In-depth Technical Guide to 2-(chloromethyl)quinazolin-4(3H)-one: Core Properties and Applications

Executive Summary: 2-(chloromethyl)quinazolin-4(3H)-one is a pivotal heterocyclic intermediate, distinguished by its reactive chloromethyl group attached to the versatile quinazolinone scaffold. This combination makes it an exceptionally valuable building block in medicinal chemistry, particularly for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel anticancer agents. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.

The quinazolinone ring system is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets.[1][2] This scaffold is a core component of numerous approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1][2][3][4] The therapeutic versatility of quinazolinones stems from their rigid, bicyclic structure which allows for precise three-dimensional orientation of substituent groups to optimize target binding.

Within this important class of compounds, 2-(chloromethyl)quinazolin-4(3H)-one ( 1 ) serves as a critical starting material. Its significance lies in the C2-chloromethyl group, which acts as a highly reactive electrophilic handle. This feature enables facile nucleophilic substitution reactions, providing a straightforward entry point for introducing a vast range of functional groups and building complex molecular architectures.[5] Consequently, it is a key intermediate in the synthesis of targeted therapies, most notably kinase inhibitors for cancer treatment.[6][7][8]

Core Chemical and Physical Properties

Understanding the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective handling, reaction optimization, and purification.

Chemical Structure and Identifiers

The structure of 2-(chloromethyl)quinazolin-4(3H)-one consists of a pyrimidine ring fused to a benzene ring, with a chloromethyl substituent at position 2 and a ketone at position 4. It exists in a tautomeric equilibrium, with the 4(3H)-one form being predominant.

| Property | Value | Source |

| IUPAC Name | 2-(chloromethyl)-3H-quinazolin-4-one | [9] |

| CAS Number | 3817-05-8 | [9][10] |

| Molecular Formula | C₉H₇ClN₂O | [9] |

| Molecular Weight | 194.62 g/mol | [9][10] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 249-253 °C | |

| SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)CCl | [9] |

| InChIKey | KSLWZHWJFFDMMK-UHFFFAOYSA-N | [9] |

Computed Physicochemical Data

Computational models provide valuable estimates of a molecule's behavior, aiding in the prediction of its solubility, permeability, and potential as a drug lead.

| Property (Computed) | Value | Source |

| XLogP3 | 1.3 | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

| Rotatable Bond Count | 1 | [9] |

| Topological Polar Surface Area | 49.8 Ų | [9] |

Synthesis: An Efficient One-Step Cyclocondensation

The most direct and widely adopted method for preparing 2-(chloromethyl)quinazolin-4(3H)-one and its derivatives is a one-step cyclocondensation reaction.[6][7][8] This approach is favored for its high efficiency, mild reaction conditions, and straightforward workup.

Synthesis Pathway and Mechanism

The synthesis involves the reaction of an anthranilic acid derivative with chloroacetonitrile or a related chloroacetylating agent. A more refined and high-yielding procedure utilizes the reaction between an o-anthranilic acid and chloroacetyl chloride.[6][8]

The reaction proceeds via an initial acylation of the amino group of the anthranilic acid by chloroacetyl chloride, forming an intermediate N-(2-carboxyphenyl)-2-chloroacetamide. This is followed by an intramolecular cyclization and dehydration to yield the final quinazolinone product. The use of a suitable solvent and often a base or acid catalyst facilitates the reaction.

Caption: One-step synthesis of 2-(chloromethyl)quinazolin-4(3H)-one.

Experimental Protocol: General Procedure

The following protocol is a representative example adapted from established literature procedures.[6][8]

Materials:

-

o-Anthranilic acid (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)

-

Base (optional, e.g., Triethylamine or Pyridine)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend o-anthranilic acid in the anhydrous solvent.

-

Reagent Addition: Slowly add chloroacetyl chloride dropwise to the stirred suspension at room temperature. If a base is used, it can be added prior to or concurrently with the chloroacetyl chloride.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Allow the mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts. If necessary, the product can be further purified by recrystallization. The unsubstituted product from o-anthranilic acid can achieve yields as high as 88%.[6]

Chemical Reactivity: The Versatile Electrophilic Hub

The synthetic utility of 2-(chloromethyl)quinazolin-4(3H)-one is dominated by the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack.

Nucleophilic Substitution (Sₙ2) Reactions

This compound readily undergoes Sₙ2 reactions with a wide variety of nucleophiles.[5] This allows for the direct and efficient introduction of diverse functionalities at the C2-position, which is a cornerstone of its application in constructing libraries of potential drug candidates.

Common Nucleophiles:

-

Amines (Primary and Secondary): Reaction with anilines and other amines is a key step in synthesizing potent kinase inhibitors, such as 4-anilinoquinazoline derivatives.[6][7]

-

Alcohols/Phenols: Forms ether linkages.

-

Thiols: Forms thioether linkages.

-

Azides: Leads to the formation of azidomethyl derivatives, which can be further modified via click chemistry or reduced to amines.

-

Hydroxide: Hydrolysis of the chloromethyl group leads to the formation of 2-(hydroxymethyl)quinazolin-4(3H)-one, another useful intermediate.[6][8]

Caption: Generalized Sₙ2 reaction at the C2-chloromethyl position.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 2-(chloromethyl)quinazolin-4(3H)-one is as a strategic intermediate for crafting complex molecules with therapeutic potential, particularly in oncology.

Precursor to Anticancer Agents

Quinazolinone-based molecules are well-established as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in various cancers. The ability to easily append different aniline derivatives to the 2-(chloromethyl)quinazolin-4(3H)-one core via Sₙ2 reaction allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against EGFR and other kinases.[11]

Derivatives synthesized from this intermediate have shown promising in vitro anticancer activity against cell lines such as HepG2 (liver cancer).[6][7][8] The modification at the C2 position is crucial for orienting the molecule within the ATP-binding pocket of the target kinase.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H-NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazolinone ring system. A characteristic singlet for the two protons of the chloromethyl (-CH₂Cl) group would typically appear in the range of δ 4.5-4.6 ppm. A broad singlet for the N-H proton at the 3-position is also expected at a downfield chemical shift (>12 ppm).[6][8] |

| ¹³C-NMR | The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon (C4) around δ 161-162 ppm, and the carbon of the chloromethyl group around δ 43-44 ppm.[6][8] |

| Mass Spectrometry | Electrospray ionization (ESI-MS) would show the protonated molecular ion [M+H]⁺ at m/z 195.03, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom.[8] |

| Infrared (IR) Spectroscopy | Key peaks would include N-H stretching, C=O stretching for the amide carbonyl, and C=N stretching, confirming the core quinazolinone structure. |

Safety and Handling

As a reactive chemical intermediate, proper safety precautions are mandatory when handling 2-(chloromethyl)quinazolin-4(3H)-one.

-

GHS Hazard Classification: The compound is classified as an irritant and is associated with the following hazards:[9]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-(chloromethyl)quinazolin-4(3H)-one is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its straightforward and high-yielding synthesis, combined with the predictable and versatile reactivity of its chloromethyl group, makes it an indispensable building block. For researchers aiming to develop novel therapeutics, particularly in the competitive field of kinase inhibitors, mastering the chemistry of this intermediate provides a powerful platform for creating diverse molecular libraries and accelerating the journey from concept to clinical candidate.

References

-

PubChem. 2-(Chloromethyl)-4(3H)-quinazolinone | C9H7ClN2O | CID 135417374. Available from: [Link]

-

Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. Available from: [Link]

-

PubChem. 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one. Available from: [Link]

-

Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 9-34. Available from: [Link]

-

PubMed. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Available from: [Link]

-

ChemSynthesis. 2-(chloromethyl)-4(3H)-quinazolinone. Available from: [Link]

-

ResearchGate. (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Available from: [Link]

-

Faghih, Z., et al. (2021). 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. Journal of the Iranian Chemical Society, 18(8). Available from: [Link]

-

Royal Society of Chemistry. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. Available from: [Link]

-

PubMed Central. Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Available from: [Link]

-

Journal of the Chemical Society C. Some reactions of quinazoline-2,4(1H,3H)-diones. Available from: [Link]

-

PubMed Central. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available from: [Link]

-

Semantic Scholar. SYNTHESIS OF 2,3-DIHYDRO-4(1H)-QUINAZOLINONES. Available from: [Link]

-

MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Available from: [Link]

-

ResearchGate. Synthesis of 2-(Chloromethyl)quinazolin-4-ol. Available from: [Link]

Sources

- 1. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-(Chloromethyl)-4(3H)-quinazolinone | C9H7ClN2O | CID 135417374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(chloromethyl)quinazolin-4(3H)-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(chloromethyl)quinazolin-4(3H)-one, a pivotal intermediate in medicinal chemistry. We will delve into its chemical identity, synthesis, and its crucial role in the development of novel therapeutic agents, particularly in the realm of oncology.

Core Chemical Identity

2-(chloromethyl)quinazolin-4(3H)-one is a heterocyclic organic compound featuring a quinazolinone core functionalized with a chloromethyl group at the 2-position. This reactive chloromethyl group makes it a versatile building block for further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 3817-05-8 | [1][2] |

| Molecular Formula | C₉H₇ClN₂O | [2] |

| Molecular Weight | 194.62 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 249-253 °C (lit.) | |

| InChI | 1S/C9H7ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5H2,(H,11,12,13) | |

| SMILES | ClCC1=Nc2ccccc2C(=O)N1 |

Chemical Structure:

Caption: Chemical structure of 2-(chloromethyl)quinazolin-4(3H)-one.

Synthesis of 2-(chloromethyl)quinazolin-4(3H)-one

An improved, one-step synthesis of 2-(chloromethyl)quinazolin-4(3H)-one and its derivatives has been developed, utilizing anthranilic acids as starting materials.[3][4] This method offers a significant advantage over previous multi-step and lower-yielding procedures.

Reaction Scheme:

Caption: One-step synthesis of 2-(chloromethyl)quinazolin-4(3H)-one.

Experimental Protocol: General Procedure for the Synthesis of 2-(chloromethyl)quinazolin-4(3H)-ones[4]

-

Reaction Setup: To a solution of the respective o-anthranilic acid (10 mmol) in toluene (50 mL), add phosphorus oxychloride (POCl₃, 20 mmol) dropwise at 0 °C.

-

Addition of Chloroacetonitrile: Following the addition of POCl₃, add chloroacetonitrile (12 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for the time specified for the particular derivative (typically 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice water (100 mL) and stir for 30 minutes.

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-(chloromethyl)quinazolin-4(3H)-one derivative.

Note on Causality: The use of phosphorus oxychloride is crucial as it acts as a dehydrating and cyclizing agent, facilitating the formation of the quinazolinone ring. Toluene is an effective solvent as it allows for the necessary reflux temperature to be reached.

Spectroscopic Data

The structural confirmation of 2-(chloromethyl)quinazolin-4(3H)-one and its derivatives is achieved through various spectroscopic techniques. Below is a summary of representative data for the parent compound and a substituted analog.

| Compound | 1H-NMR (DMSO-d6, δ ppm) | 13C-NMR (DMSO-d6, δ ppm) | ESI-MS (m/z) |

| 2-(chloromethyl)quinazolin-4(3H)-one | 12.59 (br s, 1H), 7.96 (d, J = 7.6 Hz, 1H), 7.69 (d, J = 7.2 Hz, 1H), 7.41 (t, J = 7.6 Hz, 1H), 4.56 (s, 2H)[5] | 162.05, 151.40, 146.88, 135.76, 135.28, 126.95, 123.75, 121.46, 43.83[5] | 195.03 (M+H)⁺[5] |

| 2-Chloromethyl-6-fluoroquinazolin-4(3H)-one | 12.75 (br s, 1H), 7.76 (m, 3H), 4.56 (s, 2H)[6] | 161.81, 161.17, 159.36, 152.06, 145.27, 130.35, 123.36, 123.00, 122.80, 110.91, 43.40[6] | 211.06 (M-H)⁻[6] |

Applications in Drug Discovery: A Gateway to Anticancer Agents

The primary significance of 2-(chloromethyl)quinazolin-4(3H)-one lies in its utility as a key intermediate for the synthesis of biologically active molecules. The quinazolinone scaffold is a well-established pharmacophore found in numerous approved drugs.[7][8][9]

Derivatives of 2-(chloromethyl)quinazolin-4(3H)-one have shown considerable promise as anticancer agents.[3][4] The reactive chloromethyl group allows for the facile introduction of various substituents, particularly anilino groups, leading to the formation of 4-anilinoquinazoline derivatives. This class of compounds is known to target and inhibit key signaling pathways involved in cancer cell proliferation and survival.[3]

Signaling Pathway and Mechanism of Action:

Many 4-anilinoquinazoline derivatives function as tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), preventing autophosphorylation and downstream signaling. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Caption: From intermediate to anticancer agent: synthesis and mechanism.

Conclusion

2-(chloromethyl)quinazolin-4(3H)-one is a compound of significant interest to the medicinal chemistry community. Its straightforward and efficient synthesis, coupled with the reactivity of the chloromethyl group, makes it an invaluable precursor for the development of novel therapeutics. The demonstrated success of its derivatives as anticancer agents underscores the importance of this scaffold in modern drug discovery and development. Further exploration of the chemical space accessible from this versatile intermediate holds the potential for the discovery of new and improved treatments for a range of diseases.

References

-

Li, H.-Z., He, H.-Y., Han, Y.-Y., Gu, X., He, L., Qi, Q.-R., Zhao, Y.-L., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link][3]

-

Li, H. Z., He, H. Y., Han, Y. Y., Gu, X., He, L., Qi, Q. R., Zhao, Y. L., & Yang, L. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules (Basel, Switzerland), 15(12), 9473–9485. [Link][4]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link][6]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. [Link][5]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link][7]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link][8]

-

Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. [Link][9]

Sources

- 1. 3817-05-8 Cas No. | 2-(Chloromethyl)quinazolin-4(3H)-one | Apollo [store.apolloscientific.co.uk]

- 2. 2-(Chloromethyl)-4(3H)-quinazolinone | C9H7ClN2O | CID 135417374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of the Quinazolinone Core from Anthranilic Acid

Introduction

The quinazolinone scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This bicyclic heterocycle, composed of fused benzene and pyrimidine rings, is the core of over 150 naturally occurring alkaloids and a multitude of synthetic compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3][4][5] The clinical success of drugs like Gefitinib (an EGFR inhibitor for cancer therapy) underscores the therapeutic potential of this versatile core.[6]

Given its significance, the development of efficient and robust synthetic routes to the quinazolinone nucleus is of paramount importance to drug discovery and development professionals. Anthranilic acid, an inexpensive and readily available bulk chemical, serves as the ideal starting point for many of these syntheses.[7][8] This guide provides a comprehensive technical overview of the principal methods for constructing the quinazolinone core from anthranilic acid, from classical thermal condensations to modern, highly efficient catalyzed and microwave-assisted protocols. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and compare the strategic advantages of each approach to empower researchers in their synthetic endeavors.

I. The Classical Approaches: Foundational & Versatile

Two classical methods have long formed the bedrock of quinazolinone synthesis from anthranilic acid: the Niementowski reaction and the two-step route via a benzoxazinone intermediate.

The Niementowski Quinazolinone Synthesis

First reported by Stefan Niementowski in 1895, this reaction is the direct thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[6][9][10] Its simplicity and use of basic starting materials have cemented its place in the synthetic chemist's toolbox.

Causality and Mechanism: The reaction is typically performed at high temperatures (130–150°C) and proceeds through an initial acylation of the amino group of anthranilic acid by the amide.[6] This forms a key N-acylanthranilamide (or o-amidobenzamide) intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon, followed by dehydration, yields the final quinazolinone ring system.[6][11] The use of formamide as the amide partner is a classic method to produce the parent, unsubstituted quinazolin-4(3H)-one.[6][12]

Caption: Figure 1: Proposed Mechanism of the Niementowski Synthesis.

Expertise & Trustworthiness: While foundational, the classical Niementowski synthesis often requires harsh conditions, long reaction times, and can result in moderate yields, particularly with less reactive amides.[13] Its primary advantage lies in its operational simplicity and the direct formation of the C2-substituted quinazolinone based on the choice of amide.

Experimental Protocol 1: Classical Niementowski Synthesis of Quinazolin-4(3H)-one

This protocol details the synthesis of the parent quinazolinone using formamide.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (13.7 g, 0.1 mol).

-

Reagent Addition: Add an excess of formamide (16 mL, 0.4 mol).

-

Thermal Condensation: Heat the reaction mixture in a glycerin bath or heating mantle to 130-135°C for 2-4 hours.[14] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to room temperature. Pour the mixture into cold water with stirring.

-

Isolation: The crude quinazolin-4(3H)-one will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol or water to afford pure quinazolin-4(3H)-one as a crystalline solid. Yields can range from 70-96% depending on the precise conditions.[14]

The Benzoxazinone Intermediate Route

A highly versatile and widely employed alternative is a two-step procedure involving the formation and subsequent aminolysis of a 2-substituted-4H-3,1-benzoxazin-4-one.[15][16] This method provides a powerful platform for creating 2,3-disubstituted quinazolinones, which are of significant interest in drug development.[17][18]

Causality and Mechanism: The logic behind this approach is to first activate the carboxylic acid of anthranilic acid and form the first heterocyclic ring (the benzoxazinone). This intermediate is an excellent electrophile.

-

Step 1 (Benzoxazinone Formation): Anthranilic acid is acylated and cyclized by reacting it with an acid anhydride (e.g., acetic anhydride) or an acid chloride (e.g., benzoyl chloride) with a dehydrating agent.[11][16][19]

-

Step 2 (Ring Transformation): The benzoxazinone intermediate is then treated with a primary amine (R²-NH₂). The amine acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone, leading to ring opening. Subsequent intramolecular cyclization and dehydration furnish the desired 2,3-disubstituted 4(3H)-quinazolinone.[15][17]

Caption: Figure 2: Workflow for 2,3-Disubstituted Quinazolinone Synthesis.

Experimental Protocol 2: Synthesis of 2-Methyl-3-phenyl-4(3H)-quinazolinone

This protocol exemplifies the benzoxazinone route.[15][16]

-

Step 1 - Benzoxazinone Synthesis:

-

Reaction Setup: Place anthranilic acid (13.7 g, 0.1 mol) in a round-bottom flask.

-

Reagent Addition: Add acetic anhydride (30 mL, 0.32 mol) and heat the mixture under reflux for 1-2 hours.

-

Isolation: Cool the reaction mixture. The 2-methyl-4H-3,1-benzoxazin-4-one will crystallize. Collect the solid by filtration, wash with cold petroleum ether, and dry. This intermediate is often used directly in the next step.

-

-

Step 2 - Quinazolinone Formation:

-

Reaction Setup: In a separate flask, dissolve the crude 2-methyl-4H-3,1-benzoxazin-4-one (16.1 g, 0.1 mol) and aniline (9.3 g, 0.1 mol) in a suitable solvent like glacial acetic acid or toluene.

-

Thermal Reaction: Heat the mixture to reflux for 4-6 hours.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water.

-

Isolation & Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pure 2-methyl-3-phenyl-4(3H)-quinazolinone.

-

II. Modern Synthetic Methodologies: A Leap in Efficiency

While classical methods are reliable, modern organic synthesis prioritizes efficiency, speed, and sustainability ("green chemistry"). Microwave-assisted synthesis and one-pot multicomponent reactions have emerged as powerful strategies to this end.

Microwave-Assisted Organic Synthesis (MAOS)

The application of microwave irradiation has revolutionized quinazolinone synthesis by dramatically accelerating reaction rates.[6][20] What traditionally took hours of conventional heating can often be accomplished in minutes.[21]

Causality and Trustworthiness: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating that is not achievable with conventional oil baths. This often results in cleaner reactions, higher yields, and the ability to perform reactions under solvent-free conditions, which is a significant environmental benefit.[13][20] The Niementowski reaction, in particular, is highly amenable to microwave assistance.[6][21] Furthermore, the efficiency can be enhanced by using catalysts. Lewis acids like antimony(III) chloride (SbCl₃) or solid-supported acid catalysts like montmorillonite K-10 clay have proven effective under microwave conditions.[20]

Caption: Figure 3: Workflow Comparison of Heating Methods.

Experimental Protocol 3: Microwave-Assisted, SbCl₃-Catalyzed Synthesis of 2-Phenyl-4(3H)-quinazolinone

This protocol is adapted from efficient, solvent-free methods.

-

Reaction Setup: In a microwave-safe reaction vessel, thoroughly mix anthranilic acid (274 mg, 2 mmol), benzamide (242 mg, 2 mmol), and a catalytic amount of antimony(III) chloride (SbCl₃) (23 mg, 0.1 mmol).

-

Microwave Irradiation: Place the vessel in a scientific microwave reactor and irradiate at 200 W. The reaction is typically complete within 5-15 minutes. Monitor by TLC.

-

Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic solution with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the pure product in high yield (often >90%).

One-Pot, Multicomponent Reactions

For maximum efficiency, one-pot procedures that combine three or more starting materials without isolating intermediates are highly desirable. Several such methods exist for quinazolinone synthesis. A prominent example is the condensation of anthranilic acid, an orthoester (as a C1 source), and a primary amine.[11][22]

Causality and Mechanism: These reactions often proceed through an in situ formation of a benzoxazinone-type intermediate.[11] The orthoester reacts with anthranilic acid, and this intermediate is then intercepted by the amine present in the same pot, leading directly to the 2,3-disubstituted quinazolinone. These reactions are typically catalyzed, with reagents like Ytterbium(III) triflate (Yb(OTf)₃) or Strontium(II) chloride (SrCl₂·6H₂O) showing excellent activity, often under solvent-free conditions at room temperature or with gentle heating.[11][23]

Experimental Protocol 4: One-Pot Synthesis of 3-Benzyl-4(3H)-quinazolinone

This protocol is a representative example of a catalyzed, three-component synthesis.[22][23]

-

Reaction Setup: In a flask, mix anthranilic acid (137 mg, 1 mmol), trimethyl orthoformate (127 mg, 1.2 mmol), and benzylamine (129 mg, 1.2 mmol).

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as Yb(OTf)₃ (1-5 mol%).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C) for the required time (can range from 30 minutes to a few hours). Monitor by TLC.

-

Work-up and Isolation: Upon completion, add water to the reaction mixture. The product will precipitate. Collect the solid by filtration.

-

Purification: Wash the crude solid with water and then recrystallize from a suitable solvent like ethanol to obtain the pure 3-benzyl-4(3H)-quinazolinone in good to excellent yield.

III. Summary and Method Comparison

The choice of synthetic route depends on the desired substitution pattern, available equipment, and project goals such as scale and green chemistry considerations.

| Method | Key Reagents | Typical Conditions | Typical Yields | Key Advantages & Disadvantages |

| Classical Niementowski | Anthranilic Acid, Amide | 130-150°C, 2-12 h | 50-95% | (+): Simple, direct. (-): Harsh conditions, long times.[6][14] |

| Benzoxazinone Route | Anthranilic Acid, Acyl Chloride/Anhydride, Amine | Reflux, 4-8 h (total) | 60-90% | (+): Highly versatile for 2,3-disubstitution. (-): Two distinct steps.[15][16] |

| Microwave-Assisted (MAOS) | Anthranilic Acid, Amide, Catalyst | 150-200°C, 5-20 min | 85-95% | (+): Extremely fast, high yields, green (solvent-free). (-): Requires microwave reactor.[20] |

| One-Pot, 3-Component | Anthranilic Acid, Orthoester, Amine, Catalyst | RT to 80°C, 0.5-4 h | 75-99% | (+): Highly efficient, step-economical, often mild conditions. (-): Scope can be catalyst-dependent.[11][23] |

Conclusion

The synthesis of the quinazolinone core from anthranilic acid is a well-established yet continually evolving field. The classical Niementowski and benzoxazinone routes remain valuable for their simplicity and versatility, respectively. However, for the modern drug development professional, the adoption of microwave-assisted and catalyzed one-pot multicomponent strategies offers undeniable advantages in terms of speed, efficiency, and sustainability. These advanced methods not only accelerate the synthesis of known scaffolds but also open avenues for the rapid generation of diverse compound libraries essential for identifying next-generation therapeutics. By understanding the causality behind each protocol and leveraging the appropriate methodology, researchers can effectively and efficiently harness the immense therapeutic potential of the quinazolinone core.

References

-

Title: Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition Source: ResearchGate URL: [Link]

-

Title: Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives Source: NIH National Library of Medicine URL: [Link]

-

Title: recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

-

Title: Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst Source: International Journal of Engineering Research & Technology URL: [Link]

-

Title: A Review on 4(3H)-quinazolinone synthesis Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]

-

Title: Recent advances and prospects in the organocatalytic synthesis of quinazolinones Source: Frontiers in Chemistry URL: [Link]

-

Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: NIH National Library of Medicine URL: [Link]

-

Title: Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review Source: Research Journal of Pharmacy and Technology URL: [Link]

-

Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry URL: [Link]

-

Title: Quinazolinones, the Winning Horse in Drug Discovery Source: NIH National Library of Medicine URL: [Link]

-

Title: A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities Source: ACG Publications URL: [Link]

-

Title: A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones Source: University of Benghazi URL: [Link]

-

Title: Pharmacological importance of quinazolinone-based drugs Source: ResearchGate URL: [Link]

-

Title: A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones Source: YMER URL: [Link]

-

Title: Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review Source: OMICS International URL: [Link]

-

Title: Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives Source: Ingenta Connect URL: [Link]

-

Title: SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES Source: Generis Publishing URL: [Link]

-

Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: NIH National Library of Medicine URL: [Link]

-

Title: Synthesis of quinazolinones from reaction of formamide with anthranilic acids Source: ResearchGate URL: [Link]

-

Title: Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids Source: NIH National Library of Medicine URL: [Link]

-

Title: Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives Source: ResearchGate URL: [Link]

-

Title: Niementowski quinazoline synthesis Source: Wikipedia URL: [Link]

-

Title: Synthesis and antileishmanial and antimicrobial activities of some 2,3-disubstituted 3H-quinazolin-4-ones Source: Taylor & Francis Online URL: [Link]

-

Title: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) Source: Taylor & Francis Online URL: [Link]

-

Title: Niementowski quinazoline synthesis Source: chemeurope.com URL: [Link]

-

Title: Synthesis of heterocycles from anthranilic acid and its derivatives Source: KI Open Archive URL: [Link]

-

Title: The Chemistry of Anthranilic Acid Source: Bentham Science URL: [Link]

-

Title: Yb(OTf)3-CatalyzedOne-Pot Synthesis of Quinazolin-4(3 H)-onesfrom Anthranilic Acid, Amines and Ortho Esters (or FormicAcid) in Solvent-Free Conditions Source: ResearchGate URL: [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ymerdigital.com [ymerdigital.com]